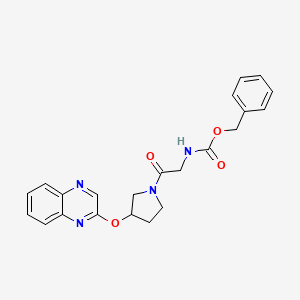

2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol

Overview

Description

The compound “2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol” belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It is a small molecule with a molecular weight of 192.238 .

Synthesis Analysis

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring substituted at the positions 2 and 3 . The molecule contains a total of 19 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), 1 N azo-derivative, and 1 Thiazole .Chemical Reactions Analysis

2-Aminothiazoles are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They have been used in the synthesis of various compounds with antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic properties .Scientific Research Applications

Corrosion Inhibition

A study on the inhibition performances of some thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against corrosion of iron was conducted through quantum chemical parameters and molecular dynamics simulations. These derivatives were found to effectively inhibit corrosion, highlighting the potential of 2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol as a corrosion inhibitor (Kaya et al., 2016).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial properties of thiazole derivatives. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential biomedical applications of this compound (Sah et al., 2014).

Antiviral Activities

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated certain antiviral activities, specifically against the tobacco mosaic virus. This suggests the potential utility of this compound derivatives in developing antiviral agents (Chen et al., 2010).

Drug Transport Systems

A novel system for drug transport was developed using gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex. This study aimed at improving the solubility and stability of thiazole drugs, showcasing a promising alternative for enhancing drug delivery in therapeutic applications (Asela et al., 2017).

Structural and Theoretical Studies

The structure, electronic properties, and molecular dynamics of 2-amino-4-(4-chlorophenyl)-thiazole and related compounds have been extensively studied, providing valuable insights into their potential applications. For example, a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole offered insights into its electronic properties and potential applications as NLO material (Kerru et al., 2019).

Future Directions

2-Aminothiazole derivatives have shown potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on the development of 2-aminothiazole-based compounds with improved therapeutic efficacy and reduced side effects .

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOOPKWUGRNKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2726404.png)

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)

![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)